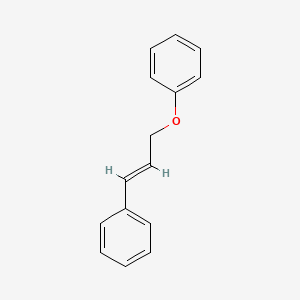
Cinnamyl phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl phenyl ether is an organic compound with the molecular formula C₁₅H₁₄O. It is also known by its IUPAC name, (1E)-3-Phenoxy-1-propen-1-ylbenzene. This compound is characterized by the presence of a phenyl group attached to a cinnamyl group through an ether linkage. It is a colorless to pale yellow liquid with a pleasant floral odor, commonly used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamyl phenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a cinnamyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride (NaH) to generate the phenoxide ion from phenol. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silver oxide (Ag₂O) may also be used to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamyl phenyl ketone.
Reduction: Reduction reactions can convert this compound to cinnamyl phenyl alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol and cinnamyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Cinnamyl phenyl ketone
Reduction: Cinnamyl phenyl alcohol
Substitution: Phenol and cinnamyl alcohol
Aplicaciones Científicas De Investigación
Cinnamyl phenyl ether has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cinnamyl phenyl ether involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, this compound may modulate the activity of inflammatory mediators and signaling pathways.
Comparación Con Compuestos Similares
Cinnamyl phenyl ether can be compared with other similar compounds, such as:
Cinnamaldehyde: Both compounds contain a cinnamyl group, but cinnamaldehyde has an aldehyde functional group instead of an ether linkage.
Cinnamyl alcohol: This compound has a hydroxyl group instead of an ether linkage, making it more polar and reactive.
Cinnamic acid: It contains a carboxylic acid group, which significantly alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to its ether linkage, which imparts stability and resistance to hydrolysis compared to its alcohol and aldehyde counterparts. This stability makes it a valuable compound in various industrial and research applications.
Propiedades
Número CAS |
16519-25-8 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[(E)-3-phenoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
Clave InChI |
LLOUPYJHSJUFQI-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)

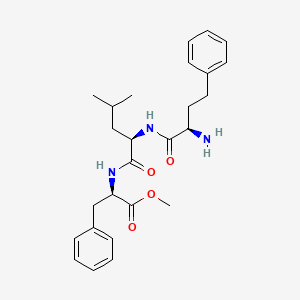
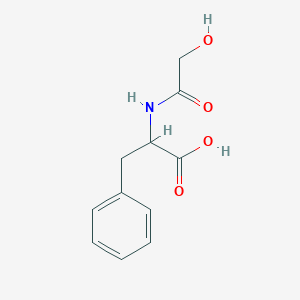
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
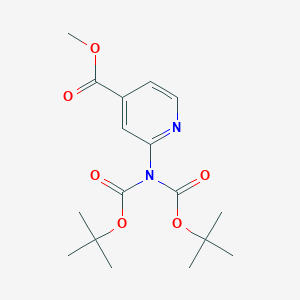
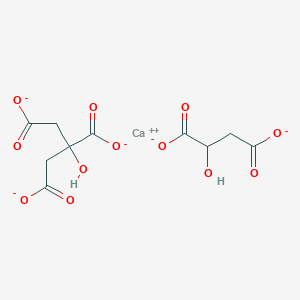
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)
